Ethyl phenethyl ether

Description

The exact mass of the compound Benzene, (2-ethoxyethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

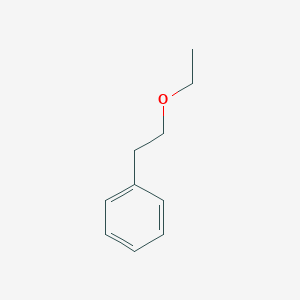

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQUZJVSFHZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061993 | |

| Record name | Benzene, (2-ethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-90-9 | |

| Record name | (2-Ethoxyethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-ethoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-ethoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (2-ethoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Phenethyl Ether: Molecular Structure, Formula, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl phenethyl ether, systematically named (2-ethoxyethyl)benzene, is an organic compound with the molecular formula C₁₀H₁₄O. This ether consists of a phenethyl group attached to an ethyl group via an oxygen atom. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. Detailed experimental protocols for its synthesis via Williamson ether synthesis and characterization using modern spectroscopic techniques are presented. All quantitative data are summarized in structured tables for ease of reference, and key conceptual frameworks are visualized using Graphviz diagrams.

Molecular Structure and Formula

This compound is an aromatic ether. The core structure features a benzene ring connected to an ethoxy group through a two-carbon ethyl bridge.

Molecular Formula: C₁₀H₁₄O

Systematic IUPAC Name: (2-ethoxyethyl)benzene[1][2]

Common Synonyms: Ethyl 2-phenylethyl ether, 2-Phenylethyl ethyl ether, Benzene, (2-ethoxyethyl)-[1][3]

The structural formula is crucial for understanding its chemical behavior and reactivity.

dot

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Reference |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pleasant | [1][3] |

| Boiling Point | 194-195 °C (estimated) | |

| Solubility | Moderately soluble in water, more soluble in organic solvents | [1][3] |

| Kovats Retention Index | 1124 (Standard non-polar column) | [1] |

Synthesis of this compound

The most common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[4][5][6] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

dot

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from phenethyl alcohol and an ethyl halide.

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl bromide (or ethyl iodide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous DMF. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise with stirring. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Cool the resulting sodium phenylethoxide solution in an ice bath. Add ethyl bromide (or ethyl iodide) dropwise via a syringe. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | triplet | 2H | -O-CH₂-CH₂-Ph |

| ~ 3.50 | quartet | 2H | -O-CH₂-CH₃ |

| ~ 2.90 | triplet | 2H | -O-CH₂-CH₂-Ph |

| ~ 1.20 | triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 139.0 | C (quaternary, aromatic) |

| ~ 129.0 | CH (aromatic) |

| ~ 128.5 | CH (aromatic) |

| ~ 126.0 | CH (aromatic) |

| ~ 70.0 | -O-CH₂-CH₂-Ph |

| ~ 66.0 | -O-CH₂-CH₃ |

| ~ 39.0 | -O-CH₂-CH₂-Ph |

| ~ 15.0 | -O-CH₂-CH₃ |

dot

Caption: NMR Spectral Assignments for this compound.

Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2975 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~ 1115 | Strong | C-O-C stretch (ether linkage) |

| ~ 750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion (M⁺): m/z = 150

Major Fragmentation Pathways:

-

Benzylic cleavage: Loss of an ethyl radical (•CH₂CH₃) to form the stable benzyl cation (C₇H₇⁺) at m/z = 91 (base peak).

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to fragments such as [M - C₂H₅O]⁺ at m/z = 105.

-

Rearrangement: McLafferty-type rearrangements can also occur.

dot

Caption: Key Fragmentation Pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, synthesis, and spectroscopic characterization of this compound. The information presented, including the tabulated data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The detailed experimental protocols and spectroscopic analyses will aid in the successful synthesis and identification of this compound for various scientific applications.

References

- 1. Benzene, (2-ethoxyethyl)- | C10H14O | CID 74556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, (2-ethoxyethyl)- [webbook.nist.gov]

- 3. CAS 1817-90-9: (2-Ethoxyethyl)benzene | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Spectroscopic Profile of Ethyl Phenethyl Ether: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl phenethyl ether, a key aromatic compound relevant in various fields of chemical research and development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a critical resource for the identification, characterization, and quality control of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.28 | m | - | 2H | Ar-H |

| 7.22 | m | - | 3H | Ar-H |

| 3.63 | t | 7.5 | 2H | -O-CH₂ -CH₂-Ph |

| 3.50 | q | 7.5 | 2H | -O-CH₂ -CH₃ |

| 2.90 | t | 7.5 | 2H | -O-CH₂-CH₂ -Ph |

| 1.20 | t | 7.5 | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | Quaternary Ar-C |

| 128.9 | Ar-C H |

| 128.3 | Ar-C H |

| 126.1 | Ar-C H |

| 71.6 | -O-C H₂-CH₂-Ph |

| 66.2 | -O-C H₂-CH₃ |

| 36.4 | -O-CH₂-C H₂-Ph |

| 15.2 | -O-CH₂-C H₃ |

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular Ion) |

| 105 | [M - C₂H₅O]⁺ or [C₆H₅CH₂CH₂]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3080-3030 | C-H stretch (aromatic) |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |

| ~1115 | C-O-C stretch (ether) |

| ~750, ~700 | C-H bend (aromatic, monosubstituted) |

Note: The IR data is based on typical values for similar aromatic ethers and requires experimental verification for this compound.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a reference. Standard pulse sequences are utilized for data acquisition.[1]

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[1]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a generalized workflow for spectroscopic analysis.

Caption: A simplified workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl Phenethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl phenethyl ether. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral analysis, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, also known as (2-ethoxyethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O. It belongs to the ether class of organic compounds and is of interest in various chemical synthesis and research applications. Understanding the precise molecular structure is crucial for its application, and NMR spectroscopy is the most powerful tool for the structural elucidation of such organic molecules in solution. This guide presents the ¹H and predicted ¹³C NMR spectral data, along with a generalized experimental protocol for their acquisition.

Data Presentation

The following tables summarize the quantitative ¹H NMR and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 7.27 | m | - | 5H | Ar-H |

| 2 | 3.66 | t | 7.3 | 2H | Ph-CH₂-CH₂-O- |

| 3 | 3.52 | q | 7.0 | 2H | -O-CH₂-CH₃ |

| 4 | 2.92 | t | 7.3 | 2H | Ph-CH₂-CH₂-O- |

| 5 | 1.22 | t | 7.0 | 3H | -O-CH₂-CH₃ |

Note: The assignments are based on established chemical shift principles and coupling patterns.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| a | 139.0 | C -Ar (Quaternary) |

| b | 128.8 | C H-Ar |

| c | 128.3 | C H-Ar |

| d | 126.0 | C H-Ar |

| e | 70.5 | Ph-CH₂-C H₂-O- |

| f | 66.2 | -O-C H₂-CH₃ |

| g | 36.5 | Ph-C H₂-CH₂-O- |

| h | 15.2 | -O-CH₂-C H₃ |

Disclaimer: The ¹³C NMR data presented in this table are predicted values obtained from computational software and should be used as a reference. Experimental verification is recommended for precise chemical shift assignments.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering corresponding to the atoms in the data tables.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interference from protonated solvent signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample volume. This is crucial for obtaining sharp, well-resolved NMR signals.

¹H NMR Acquisition

-

Experiment Type: A standard one-pulse ¹H experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition rates.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually sufficient.

-

¹³C NMR Acquisition

-

Experiment Type: A standard proton-decoupled ¹³C experiment is used to obtain a spectrum with single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Set a wider spectral width compared to ¹H NMR, typically from 0 to 220 ppm.

-

Pulse Angle: A 30° or 45° pulse angle is commonly used.

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax and be observed quantitatively.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

-

Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for acquiring NMR spectra.

Synthesis of Ethyl Phenethyl Ether from Phenethyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl phenethyl ether, a valuable ether in various research and development applications. The primary focus of this document is the Williamson ether synthesis, a robust and widely applicable method for the preparation of unsymmetrical ethers. This guide will detail the reaction mechanism, experimental protocols, and purification techniques, supplemented with quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is an organic compound characterized by a phenethyl group linked to an ethyl group via an ether bond. Its synthesis is a fundamental transformation in organic chemistry, often accomplished through the Williamson ether synthesis. This method involves the reaction of an alkoxide, generated from an alcohol, with a primary alkyl halide. The versatility of this synthesis allows for the preparation of a wide range of ethers with varied structural complexities.

Williamson Ether Synthesis of this compound

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, phenethyl alcohol is deprotonated by a strong base to form the corresponding phenethoxide ion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ether and a salt byproduct.

Reaction Scheme:

Key Reaction Parameters and Quantitative Data

The success of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, temperature, and the nature of the alkyl halide. The following table summarizes representative quantitative data for the synthesis of ethers analogous to this compound, providing a baseline for experimental design.

| Parameter | Value/Condition | Expected Outcome/Rationale |

| Starting Alcohol | Phenethyl Alcohol | The precursor for the phenethoxide nucleophile. |

| Alkylating Agent | Ethyl Bromide or Ethyl Iodide | Primary halides are preferred to minimize elimination side reactions. Iodides are more reactive than bromides. |

| Base | Sodium Hydride (NaH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | A strong base is required to fully deprotonate the alcohol. NaH is highly effective but requires anhydrous conditions. NaOH and KOH can be used in aqueous or phase-transfer conditions. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethanol | Aprotic polar solvents like THF and DMF are often used with NaH. Ethanol can be used as a solvent when NaOH or KOH is the base. |

| Reaction Temperature | Room Temperature to Reflux (e.g., 78 °C for ethanol) | Heating is often necessary to drive the reaction to completion. The specific temperature depends on the solvent and reactants. |

| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by techniques like Thin-Layer Chromatography (TLC). |

| Typical Yield | 60 - 95% | Yields can vary based on the specific conditions and purification method. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Synthesis using Sodium Hydride in an Anhydrous Solvent

This protocol is suitable for small to medium-scale laboratory synthesis and generally provides high yields.

Materials:

-

Phenethyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add phenethyl alcohol (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Dissolve the alcohol in anhydrous THF (approximately 10 mL per 1 g of alcohol).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the resulting sodium phenethoxide solution back to 0 °C. Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: Synthesis using Sodium Hydroxide in Ethanol

This protocol uses less hazardous reagents and is suitable for many laboratory settings.[1]

Materials:

-

Phenethyl alcohol

-

Sodium hydroxide (solid)

-

Ethyl bromide (or ethyl iodide)

-

Ethanol

-

Ice-cold water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenethyl alcohol (1.0 eq) and ethanol.

-

Deprotonation: While stirring, add crushed solid sodium hydroxide (1.5 eq). Heat the mixture to reflux for 10 minutes to form the sodium phenethoxide.[1]

-

Alkylation: Allow the solution to cool slightly below reflux temperature and then add ethyl bromide (1.3 eq) through the condenser.[1]

-

Reaction: Reheat the reaction mixture to reflux and maintain for 1-2 hours.[2] Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a beaker and add ice-cold water to precipitate the crude product.[1]

-

Purification: Collect the crude product by vacuum filtration. The product can be further purified by recrystallization or column chromatography.

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the synthesis process, the following diagrams illustrate the experimental workflow and the logical relationships involved.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships in the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis is a highly effective method for the preparation of this compound from phenethyl alcohol. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product can be achieved. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. Proper purification and characterization are essential to ensure the quality and purity of the final product for its intended applications.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of Ethyl Phenethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of ethyl phenethyl ether, a valuable compound in various chemical research and development applications. The Williamson ether synthesis is a robust and versatile method for forming ethers from an alkoxide and a primary alkyl halide.[1][2] This document outlines a detailed experimental protocol, presents representative quantitative data, and illustrates the synthetic workflow.

Reaction Scheme

The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of phenethyl alcohol to form the corresponding alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethyl halide.

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound based on typical Williamson ether synthesis protocols.[3] Actual yields may vary depending on specific reaction conditions and purification efficiency.

| Parameter | Value | Notes |

| Reactants | ||

| Phenethyl Alcohol | 1.0 eq | Starting alcohol |

| Sodium Hydride (60% in mineral oil) | 1.2 eq | Base for deprotonation |

| Ethyl Iodide or Ethyl Bromide | 1.2 eq | Alkylating agent |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient volume | A common polar aprotic solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial deprotonation at 0°C, followed by reaction at room temperature |

| Reaction Time | 4-12 hours | Monitored by Thin-Layer Chromatography (TLC) |

| Expected Yield | ||

| Crude Yield | >80% | Typically high for this reaction type |

| Purified Yield | 60-80% | After purification by column chromatography or distillation |

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for analogous Williamson ether syntheses.[1][3][4]

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide or ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate or diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenethyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF.

-

Formation of the Alkoxide: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved; ensure proper ventilation. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen ceases, indicating the complete formation of the sodium phenethoxide.[3]

-

Addition of the Ethyl Halide: Cool the reaction mixture back to 0 °C. Slowly add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture via a syringe or dropping funnel. The reaction may be exothermic; maintain the temperature with a water bath if necessary.[3]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (phenethyl alcohol) is consumed. This typically takes 4-12 hours.[3]

-

Work-up:

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution to decompose any unreacted NaH.[3]

-

Add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).[3]

-

Combine the organic layers and wash with water, followed by brine.[3]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate), or by vacuum distillation.[5]

-

-

Characterization:

-

Collect the fractions containing the pure product (as determined by TLC).

-

Concentrate the pure fractions under reduced pressure to yield this compound as a colorless to pale yellow liquid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Visualized Workflow and Logic

The following diagrams illustrate the key steps and decision-making processes in the synthesis and purification of this compound.

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Caption: Decision tree for selecting the purification method for this compound.

References

A Technical Guide to the InBr3/Et3SiH Catalytic System for Unsymmetrical Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unsymmetrical ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, fragrance, and materials industries.[1][2] Traditional methods like the Williamson ether synthesis often necessitate strong bases and pre-functionalized substrates, while acid-catalyzed dehydration of alcohols is typically limited to symmetrical ethers.[2][3] In recent years, catalytic reductive etherification has emerged as a powerful and milder alternative.[4] This guide provides an in-depth overview of a highly efficient, one-pot procedure for the synthesis of unsymmetrical ethers via the direct reductive deoxygenation of esters using a catalytic system of indium(III) bromide (InBr₃) and triethylsilane (Et₃SiH).[1][5][6] This method, developed by Sakai and coworkers, offers a practical and environmentally benign approach that tolerates a wide range of functional groups.[7]

Core Reaction and Mechanism

The InBr₃/Et₃SiH system facilitates the direct conversion of the carbonyl group in esters to a methylene group, which then forms an ether with the original alkoxy portion of the ester. The reaction is notable for its mild conditions and high chemoselectivity.[1][7]

A plausible mechanism for this transformation involves several key steps. The reaction is thought to initiate with a transmetalation between triethylsilane (Et₃SiH) and indium(III) bromide (InBr₃). This is followed by the formation of a radical intermediate, which then abstracts a hydrogen. The process culminates in the formation of the ether product and the regeneration of the indium radical species, allowing the catalytic cycle to continue.[1][5]

Caption: Proposed reaction mechanism for the InBr₃/Et₃SiH system.

Data Presentation: Substrate Scope and Yields

The InBr₃/Et₃SiH catalytic system has demonstrated broad applicability across a variety of ester substrates. The reaction is tolerant of numerous functional groups, including nitro groups, halogens, and heterocycles like thiophene, which remain intact under the mild reaction conditions.[1][5] The following tables summarize the quantitative data from key studies.

Table 1: Reductive Deoxygenation of Various Esters [5]

| Entry | Substrate (Ester) | Product (Ether) | Yield (%) |

| 1 | Phenethyl acetate | Ethyl phenethyl ether | 95 |

| 2 | 4-Methylphenethyl acetate | Ethyl (4-methylphenethyl) ether | 91 |

| 3 | 4-Nitrophenethyl acetate | Ethyl (4-nitrophenethyl) ether | 85 |

| 4 | 3-Phenylpropyl acetate | Ethyl 3-phenylpropyl ether | 89 |

| 5 | Cinnamyl acetate | Ethyl cinnamyl ether | 81 |

| 6 | 4-Bromophenethyl acetate | (4-Bromophenethyl) ethyl ether | 94 |

| 7 | Methyl 2-phenylacetate | Benzyl methyl ether | 75 |

| 8 | Ethyl benzoate | Benzyl ethyl ether | 83 |

| 9 | Isopropyl benzoate | Benzyl isopropyl ether | 78 |

| 10 | Phenyl benzoate | Benzyl phenyl ether | 62 |

| 11 | Ethyl 4-nitrobenzoate | Ethyl 4-nitrobenzyl ether | 86 |

| 12 | Ethyl 4-chlorobenzoate | 4-Chlorobenzyl ethyl ether | 88 |

| 13 | Methyl 2-thiophenecarboxylate | Methyl (thiophen-2-ylmethyl) ether | 55 |

| 14 | γ-Butyrolactone | Tetrahydrofuran | 80 |

| 15 | δ-Valerolactone | Tetrahydropyran | 82 |

Note: Yields are isolated yields.[5]

Table 2: Optimization of Reaction Conditions [5]

| Entry | Catalyst (equiv.) | Silane (equiv.) | Solvent | Yield (%) |

| 1 | InBr₃ (0.05) | Et₃SiH (4) | Chloroform | 95 |

| 2 | InBr₃ (0.05) | Et₃SiH (4) | Dichloromethane | 85 |

| 3 | InBr₃ (0.05) | Et₃SiH (4) | 1,2-Dichloroethane | 89 |

| 4 | InBr₃ (0.05) | Et₃SiH (4) | Toluene | 65 |

| 5 | InBr₃ (0.05) | Et₃SiH (4) | Acetonitrile | 45 |

| 6 | InCl₃ (0.05) | Et₃SiH (4) | Chloroform | No reaction |

| 7 | In(OAc)₃ (0.05) | Et₃SiH (4) | Chloroform | No reaction |

| 8 | In(OTf)₃ (0.05) | Et₃SiH (4) | Chloroform | No reaction |

| 9 | InBr₃ (0.05) | (EtO)₃SiH (4) | Chloroform | Low yield |

| 10 | InBr₃ (0.05) | PhMe₂SiH (4) | Chloroform | 90 |

Note: Reactions were performed with phenethyl acetate as the substrate.[5]

Experimental Protocols

The following provides a detailed methodology for a typical synthesis of an unsymmetrical ether using the InBr₃/Et₃SiH system, based on the literature.[5][8]

General Procedure for the Reduction of Esters

-

To a screw-capped vial equipped with a PTFE septum, add the ester substrate (0.6 mmol).

-

Under a nitrogen atmosphere, add freshly distilled chloroform (0.6 mL).

-

Successively add indium(III) bromide (InBr₃, 10.6 mg, 0.0300 mmol, 0.05 equiv).

-

Add triethylsilane (Et₃SiH, 380 μL, 2.40 mmol, 4 equiv).

-

Seal the vial tightly and heat the reaction mixture at 60 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂, 2 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding unsymmetrical ether.

Caption: General experimental workflow for ether synthesis.

Scope and Limitations

The InBr₃/Et₃SiH system exhibits a broad substrate scope for esters, including those with aromatic, aliphatic, and heterocyclic moieties.[7] However, the reaction's effectiveness is dependent on the nature of the carbonyl compound. While esters are efficiently reduced to ethers, other carbonyl derivatives such as amides and thioacetates do not undergo the same transformation under these conditions.[1][5] This high degree of chemoselectivity can be advantageous in the synthesis of complex molecules with multiple functional groups.

Caption: Substrate scope and reactivity logic of the catalytic system.

Conclusion

The InBr₃/Et₃SiH catalytic system provides a valuable and practical method for the one-pot synthesis of unsymmetrical ethers directly from esters. Its mild reaction conditions, broad substrate scope, and tolerance for a variety of sensitive functional groups make it a highly attractive alternative to traditional synthetic routes. This guide has summarized the key aspects of this methodology, offering a foundation for its application in research and development, particularly within the pharmaceutical and chemical industries. Further exploration of this system may yet uncover new applications and expand its utility in organic synthesis.

References

- 1. An Efficient One-Pot Synthesis of Unsymmetrical Ethers: A Directly Reductive Deoxygenation of Esters Using an InBr3/Et3SiH Catalytic System [organic-chemistry.org]

- 2. Green synthesis of unsymmetrical ethers using base-metal catalyst | Poster Board #1102 - American Chemical Society [acs.digitellinc.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An efficient one-pot synthesis of unsymmetrical ethers: a directly reductive deoxygenation of esters using an InBr3/Et3SiH catalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Phenethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenethyl ether, also known as (2-ethoxyethyl)benzene, is an organic compound with the chemical formula C₁₀H₁₄O. It belongs to the ether class of organic molecules, characterized by an oxygen atom connected to two alkyl or aryl groups. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and a discussion of its synthesis and reactivity. This guide is intended for professionals in research and drug development who require a detailed understanding of this compound.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₄O | - |

| Molecular Weight | 150.22 | g/mol |

| Boiling Point | 194.00 - 195.00[1] | °C at 760 mmHg |

| Density | 0.929[2] | g/cm³ |

| Refractive Index | 1.491 | - |

| Flash Point | 68.10[1] | °C (Closed Cup) |

| Vapor Pressure | 0.623 | mmHg at 25°C |

| Water Solubility | 334.7 (estimated)[1] | mg/L at 25°C |

| logP (octanol-water) | 2.637 (estimated)[1] | - |

Chemical Properties and Reactivity

This compound exhibits chemical properties typical of an alkyl aryl ether. Its reactivity is largely dictated by the ether linkage and the presence of the phenyl and ethyl groups.

Stability and Storage: Ethers, including this compound, are known to form explosive peroxides upon exposure to air and light over time. Therefore, it is crucial to store this compound in a cool, dark, and tightly sealed container, preferably under an inert atmosphere.

Decomposition: Thermal decomposition at high temperatures can lead to the cleavage of the carbon-oxygen bonds, resulting in the formation of various fragmentation products.

Reactivity:

-

Peroxide Formation: In the presence of oxygen, ethers can undergo auto-oxidation to form hydroperoxides and dialkyl peroxides. The presence of peroxides can be tested for, and they should be removed before distillation or concentration, as they can explode.

-

Cleavage by Strong Acids: The ether bond in this compound can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) via nucleophilic substitution reactions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The most common method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenethyl alcohol is deprotonated to form an alkoxide, which then attacks an ethyl halide.

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH) or another strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Ethyl iodide or ethyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) portion-wise to the stirred solution. Hydrogen gas will evolve, so adequate ventilation is necessary.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen ceases, indicating the complete formation of the sodium phenethoxide.

-

Ether Formation: Cool the solution back to 0 °C and add ethyl iodide or ethyl bromide dropwise via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Caption: Williamson Ether Synthesis of this compound.

Determination of Physical Properties

Boiling Point: The boiling point can be determined using a simple distillation apparatus. The liquid is heated in a distillation flask, and the temperature at which the vapor and liquid are in equilibrium and the vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Density:

-

Weigh a clean and dry pycnometer (specific gravity bottle) of a known volume.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and weigh it again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index: The refractive index can be measured using an Abbe refractometer. A few drops of the liquid are placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus on the crosshairs. The refractive index is then read directly from the scale.

Solubility:

-

To a test tube, add a small, measured amount of this compound.

-

Add a measured volume of the solvent (e.g., water, ethanol) in small increments, shaking vigorously after each addition.

-

Observe whether the ether dissolves to form a homogeneous solution. The solubility can be expressed qualitatively (e.g., soluble, partially soluble, insoluble) or quantitatively (e.g., in mg/L).

Spectroscopic Data

While specific, high-resolution spectra are proprietary, the expected spectral characteristics for this compound are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the phenethyl group, and the ethyl group.

-

Aromatic protons (C₆H₅-): A complex multiplet in the region of δ 7.1-7.3 ppm.

-

Methylene protons (-CH₂-Ph): A triplet around δ 2.8-3.0 ppm.

-

Methylene protons (-O-CH₂-CH₂-): A triplet around δ 3.5-3.7 ppm.

-

Methylene protons (-O-CH₂-CH₃): A quartet around δ 3.4-3.6 ppm.

-

Methyl protons (-CH₃): A triplet around δ 1.2-1.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic carbons: Multiple signals in the δ 125-140 ppm region.

-

-CH₂-Ph carbon: A signal around δ 36 ppm.

-

-O-CH₂- carbon: A signal around δ 70 ppm.

-

-O-CH₂- carbon (ethyl): A signal around δ 66 ppm.

-

-CH₃ carbon: A signal around δ 15 ppm.

IR (Infrared) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption.

-

C-O-C stretch: A strong, prominent band in the region of 1050-1150 cm⁻¹.[3]

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 150. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[4][5][6]

Potential Biological Activities and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities or the engagement of this compound in cellular signaling pathways. Research on structurally related compounds, such as allyl phenethyl ether derivatives, has suggested potential for anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[7] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental investigation. The toxicological properties of ethers, in general, have been studied, with some, like diethyl ether, having anesthetic effects.[8] Further research is required to elucidate any specific biological roles of this compound.

References

- 1. 3-Ethylphenyl(methyl) ether(10568-38-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound, 1817-90-9 [thegoodscentscompany.com]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to the Potential Research Applications of Ethyl Phenethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Phenethyl Ether, focusing on its synthesis, properties, and potential research applications. Due to the limited direct research on this compound, this guide extrapolates potential applications from structurally related compounds, providing a foundation for future investigation.

Introduction

This compound, with the chemical structure C₆H₅CH₂CH₂OCH₂CH₃, is an organic compound belonging to the ether class. While its primary current application lies within the fragrance and flavor industry, its structural motifs—the phenethyl group and the ether linkage—are present in a variety of biologically active molecules. This suggests that this compound and its derivatives could serve as valuable scaffolds in medicinal chemistry and drug discovery.

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4]

This protocol outlines the synthesis of this compound from phenethyl alcohol and an ethyl halide.

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH) or other strong base

-

Ethyl iodide or ethyl bromide

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution back to 0 °C.

-

Slowly add the ethyl halide (ethyl iodide or ethyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating under reflux may be required to drive the reaction to completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench any unreacted sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel.

-

Caption: Workflow for the synthesis of this compound.

Physicochemical and Toxicological Data

Limited specific data is available for this compound. The following tables summarize known properties and extrapolate toxicological information from similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ethyl Phenyl Ether (Phenetole)[5] | Mthis compound[6] |

| CAS Number | 1817-90-9 | 103-73-1 | 3558-60-9 |

| Molecular Formula | C₁₀H₁₄O | C₈H₁₀O | C₉H₁₂O |

| Molecular Weight | 150.22 g/mol | 122.17 g/mol | 136.19 g/mol |

| Boiling Point | 194-195 °C (est.)[7] | 169-170 °C | 190 °C |

| Flash Point | 68.1 °C (est.)[7] | 57 °C | 67 °C |

| Density | Not available | 0.967 g/mL | 0.950-0.953 g/mL |

| Solubility in Water | 334.7 mg/L (est.)[7] | 0.57 g/L | Not available |

| logP (o/w) | 2.637 (est.)[7] | 2.041 | Not available |

Table 2: Toxicological Profile of Structurally Related Ethers

| Compound | LD₅₀ (Oral, Rat) | Health Hazards |

| Ethyl Phenyl Ether | 3500-4000 mg/kg (s.c.)[8] | Flammable, Causes burns[8] |

| Mthis compound | 3670 mg/kg[6] | Combustible liquid, May be harmful if swallowed, Causes mild skin irritation[6] |

| Ethyl Ether | 500 mg/kg-d (NOAEL, Rat)[9] | Anesthesia, Dizziness, Headaches, Potential for reproductive effects at high anesthetic levels[9] |

Note: The toxicological data for this compound has not been fully investigated. The data presented is for structurally similar compounds and should be used for guidance only. A full safety assessment is required before handling.

Potential Research Applications

Direct research on the biological activities of this compound is scarce. However, by examining structurally related compounds, we can hypothesize potential areas for future investigation.[10]

The phenethyl moiety is a common scaffold in many pharmacologically active compounds. The ether linkage provides metabolic stability compared to more labile functional groups. Therefore, this compound derivatives could be explored for a range of biological activities:

-

Antimicrobial Agents: Phenyl ether derivatives have demonstrated broad-spectrum antimicrobial activity.[10] The lipophilicity of the phenethyl and ethyl groups may facilitate the disruption of microbial cell membranes.

-

Anticancer Agents: Allyl-containing ether compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest.[10] While this compound lacks the allyl group, its core structure could be a starting point for the design of novel anticancer agents.

-

Anti-inflammatory and Antioxidant Agents: Phenolic ethers are known for their antioxidant properties.[10] Although this compound itself is not a phenol, derivatives incorporating hydroxyl groups on the phenyl ring could be potent radical scavengers.

This compound can serve as a building block in organic synthesis. The ether linkage is relatively stable, allowing for chemical modifications on the phenyl ring or the ethyl group.

Potential Drug Discovery Workflow

The following diagram illustrates a general workflow for the investigation of phenethyl ether derivatives in a drug discovery context.

Caption: A generalized workflow for drug discovery.

Conclusion

While this compound is currently utilized primarily in non-pharmaceutical applications, its chemical structure holds potential for broader research applications, particularly in drug discovery and organic synthesis. This guide has provided a foundational understanding of its synthesis and properties, and has extrapolated potential research avenues based on the activities of structurally related compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Ethyl phenyl ether - Wikipedia [en.wikipedia.org]

- 6. Phenyl Ethyl Methyl Ether Phenethyl Methyl Ether Suppliers, with SDS [mubychem.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. health.state.mn.us [health.state.mn.us]

- 10. benchchem.com [benchchem.com]

Ethyl phenethyl ether as a fragrance ingredient in scientific literature

Ethyl phenethyl ether, also known as (2-ethoxyethyl)benzene, is an aromatic ether that contributes a unique scent profile to fragrance compositions. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical quantification, and safety assessment, tailored for researchers, scientists, and professionals in the fragrance and drug development industries.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are crucial for its application in fragrance formulations, influencing its volatility, stability, and compatibility with other ingredients. While some reported values are estimations, they provide a valuable baseline for experimental work.[1]

| Property | Value | Reference |

| Molecular Formula | C10H14O | |

| Molecular Weight | 150.22 g/mol | |

| CAS Number | 1817-90-9 | [1] |

| Assay | 95.00 to 100.00% | [1] |

| Boiling Point | 194.00 to 195.00 °C @ 760.00 mm Hg (est.) | [1] |

| Vapor Pressure | 0.623000 mmHg @ 25.00 °C (est.) | [1] |

| Flash Point | 155.00 °F. TCC (68.10 °C) (est.) | [1] |

| logP (o/w) | 2.637 (est.) | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [1] |

| Water Solubility | 334.7 mg/L @ 25 °C (est.) | [1] |

Synthesis of this compound

The most common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[2][3][4][5] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3][4]

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of the structurally similar allyl phenethyl ether and is applicable for the laboratory-scale preparation of this compound.[2]

Materials:

-

Phenethyl alcohol

-

Sodium hydride (NaH)

-

Ethyl bromide (or ethyl iodide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Alkoxide Formation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully and portion-wise, add sodium hydride (1.2 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenethoxide.

-

-

Ether Formation:

-

Cool the alkoxide solution back to 0 °C.

-

Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature. The progress can be monitored by TLC until the starting phenethyl alcohol is consumed (typically 4-12 hours).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.

-

Add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

-

Collect the fractions containing the pure product, as determined by TLC.

-

Concentrate the pure fractions under reduced pressure to yield this compound as a colorless liquid.

-

-

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

-

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile fragrance compounds like this compound in complex matrices.[6][7] Its high separation efficiency and specific detection make it ideal for quality control and regulatory compliance.[6]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of fragrance allergens in cosmetic products, which can be adapted and validated for the quantification of this compound.[8]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column: A suitable column for fragrance analysis, such as a vf-5ms (30m × 0.25 mm i.d., 0.25 μm film thickness), is recommended.[8]

Sample Preparation:

-

Simple Matrices (e.g., perfumes, colognes): Dilute the sample in a suitable solvent like ethanol or methyl tert-butyl ether to bring the analyte concentration within the calibration range.[7][8]

-

Complex Matrices (e.g., creams, lotions): A liquid-liquid extraction is necessary. For instance, the sample can be extracted with a solvent system like methyl tert-butyl ether, followed by centrifugation to separate the layers.[8][9] An internal standard should be added before extraction for accurate quantification.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

-

Injection Mode: Pulsed splitless injection of 2.0 μL.[8]

-

Oven Temperature Program:

-

Initial temperature: 60 °C (hold for 2 min)

-

Ramp 1: 3 °C/min to 125 °C

-

Ramp 2: 7 °C/min to 230 °C

-

Ramp 3: 20 °C/min to 300 °C (hold for 5 min)[8]

-

-

Mass Spectrometer:

Method Validation:

For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[8][10][11] Calibration curves should be prepared using standard solutions of this compound in the same solvent as the prepared samples.[8]

Safety and Toxicology

The safety of fragrance ingredients is assessed by the Research Institute for Fragrance Materials (RIFM). This compound has undergone a safety assessment by RIFM.[12][13] These assessments typically evaluate a range of toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and photoirritation/photoallergenicity.

Based on the available information, the safety of this compound is supported for its use as a fragrance ingredient under the current conditions of use.[14] For many fragrance ingredients where specific toxicological data is limited, the Threshold of Toxicological Concern (TTC) is applied.[14][15] This is a risk assessment approach that establishes a human exposure threshold for chemicals below which there is no appreciable risk to human health.

The RIFM Expert Panel concludes that this material is safe as described in their safety assessment.[14] For detailed toxicological data and the specifics of the safety assessment, it is recommended to consult the full RIFM publication.[12][13][16] The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients based on RIFM's scientific findings.

References

- 1. This compound, 1817-90-9 [thegoodscentscompany.com]

- 2. benchchem.com [benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. ba333.free.fr [ba333.free.fr]

- 8. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1817-90-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 1817-90-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

The Elusive Presence of Ethyl Phenethyl Ether in the Natural World: A Technical Review

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds from natural sources is a perpetual frontier. This technical guide addresses the current state of knowledge surrounding the discovery of Ethyl phenethyl ether in natural products. Despite extensive investigation, scientific literature to date does not support the natural occurrence of this compound. This document will explore the available data on this compound, delve into the characteristics of structurally similar natural ethers, and provide a framework for the analysis of related compounds.

While the initial aim was to provide a comprehensive overview of this compound's natural discovery, isolation, and biological activity, extensive database searches have revealed no definitive evidence of its presence in any plant, microbial, or animal source. One source explicitly states that this compound is "not found in nature"[1]. This absence of evidence necessitates a shift in focus towards understanding its properties and the context of related, naturally occurring ether compounds.

Physicochemical Properties of this compound

To facilitate research into its potential synthesis and biological screening, a summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H14O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 194.00 to 195.00 °C @ 760.00 mm Hg (estimated) | [1][2] |

| Flash Point | 155.00 °F (68.10 °C) (estimated) | [1][2] |

| Solubility | Soluble in alcohol; Water solubility: 334.7 mg/L @ 25 °C (estimated) | [1][2] |

| Synonyms | Benzene, (2-ethoxyethyl)-; 2-Phenylethyl ethyl ether | [1][2] |

Closely Related Naturally Occurring Ethers and Alcohols

The absence of this compound in nature does not diminish the importance of studying ether-containing compounds in drug discovery. Many structurally related ethers and their alcohol precursors are well-documented in a variety of natural sources and exhibit significant biological activities.

Phenyl Ethyl Methyl Ether

A close structural analog, Phenyl Ethyl Methyl Ether, has been identified in nature, although it is considered a rare material[3]. Its primary natural source is reported to be pandanus oil, where it is a chief constituent[3]. This compound is noted for its very strong, diffusive, and floral odor and finds use in perfume compositions[3].

Phenethyl Alcohol

The precursor alcohol, 2-phenylethanol (also known as phenethyl alcohol), is widespread in the plant kingdom. It is a key component of the essential oils of many flowers and is responsible for their characteristic floral scent.

Natural Sources of Phenethyl Alcohol: [4]

-

Rose (Rosa damascena)

-

Carnation (Dianthus caryophyllus)

-

Hyacinth (Hyacinthus orientalis)

-

Orange blossom (Citrus aurantium)

-

Ylang-ylang (Cananga odorata)

-

Geranium (Pelargonium graveolens)

-

Neroli (Citrus aurantium)

-

Champaca (Magnolia champaca)

Phenethyl alcohol is also a byproduct of fermentation and can be found in trace amounts in alcoholic beverages[4]. It is produced by the fungus Candida albicans as an autoantibiotic[4].

Hypothetical Biosynthesis and Experimental Considerations

While no natural biosynthetic pathway for this compound has been identified, we can propose a hypothetical pathway based on known biochemical reactions. The biosynthesis would likely involve the enzymatic etherification of phenethyl alcohol with an activated ethanol derivative.

Below is a conceptual workflow for the investigation of a plant extract for the presence of novel ethers like this compound.

Experimental Protocols

Should a researcher wish to screen for the presence of this compound in a natural sample, the following general protocols for the extraction and isolation of volatile and semi-volatile organic compounds would be applicable.

1. Extraction:

-

Objective: To extract a broad range of organic compounds from the plant matrix.

-

Protocol:

-

Air-dry and grind the plant material to a fine powder.

-

Perform a sequential maceration or Soxhlet extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol).

-

Concentrate each solvent fraction using a rotary evaporator under reduced pressure.

-

2. Chromatographic Separation:

-

Objective: To separate the complex mixture of compounds in the crude extract.

-

Protocol:

-

Subject the non-polar and moderately polar fractions (e.g., hexane and ethyl acetate extracts) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-